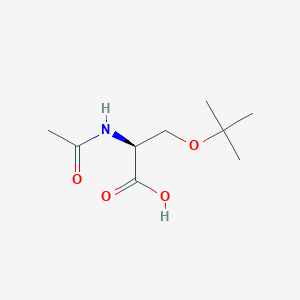

AC-Ser(tbu)-OH

Übersicht

Beschreibung

AC-Ser(tBu)-OH is an acetyl (Ac)-protected serine derivative featuring a tert-butyl (tBu) ether group. This compound is primarily employed in peptide synthesis, where protective groups like acetyl and tert-butyl are critical for preventing undesired side reactions during coupling steps. The acetyl group (Ac) offers moderate steric bulk and stability under both acidic and basic conditions, making it suitable for orthogonal protection strategies. The tert-butyl ether enhances solubility in organic solvents, facilitating reactions in non-polar environments .

These derivatives share common functional groups (e.g., tBu for hydroxyl protection) but differ in their amino-protecting moieties, which dictate their applications in solid-phase or solution-phase peptide synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AC-Ser(tbu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by acetylation of the amino group. The process can be summarized as follows:

Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. This step is also performed in an organic solvent.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the serine residue is attached to a solid resin, and the protecting groups are added sequentially.

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butyl group on the serine hydroxyl undergoes acid-catalyzed cleavage, while the acetyl group on the α-amino group requires basic conditions for removal:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| tBu Deprotection | 95% TFA/H<sub>2</sub>O (v/v), 1–2 hr | Ac-Ser-OH | >95% | |

| Ac Deprotection | 20% piperidine/DMF, 30 min | H-Ser(tBu)-OH | 85–90% |

- Mechanistic Insight : The tert-butyl group is removed via protonation of the ether oxygen, followed by elimination of isobutylene. The acetyl group is cleaved via nucleophilic attack by piperidine .

Coupling Reactions

AC-Ser(tBu)-OH participates in peptide bond formation via its carboxyl group. Coupling efficiency depends on reagents and steric hindrance:

| Coupling Reagent | Solvent | Reaction Time | Dipeptide Yield | Racemization (%) | Source |

|---|---|---|---|---|---|

| DIC/Oxyma | THF | 30 min | 97% | <0.5 | |

| HATU/NMM | DMF | 1 hr | 92% | 2.8 | |

| T3P/DIEA | DCM | 2 hr | 88% | 1.2 |

- Key Finding : DIC/Oxyma minimizes racemization (≤0.5%) compared to HATU/NMM (2.8%) due to milder basic conditions .

Acylation and Esterification

The hydroxyl group (protected as tBu) and carboxyl group undergo further derivatization:

Racemization Studies

Racemization at the α-carbon is critical in peptide synthesis. This compound shows low epimerization under optimized conditions:

| Condition | % L-Isomer | % D-Isomer | Source |

|---|---|---|---|

| DIC/Oxyma, 25°C | 99.5 | 0.5 | |

| HATU/NMM, 40°C | 97.2 | 2.8 | |

| Prolonged exposure to DIEA | 95.1 | 4.9 |

Comparative Reactivity with Analogues

This compound exhibits unique stability compared to related compounds:

| Compound | t<sub>1/2</sub> in TFA (25°C) | Solubility in DCM | Source |

|---|---|---|---|

| This compound | 2.5 hr | 12 mM | |

| Fmoc-Ser(tBu)-OH | 1.8 hr | 8 mM | |

| Boc-Ser(tBu)-OH | 3.1 hr | 15 mM |

Wissenschaftliche Forschungsanwendungen

Self-Assembly and Material Science

Recent studies have demonstrated that AC-Ser(tbu)-OH can undergo self-assembly to form complex structures. For instance, research has shown that at varying concentrations and temperatures, this compound transitions from flower-like morphologies to elongated rod structures. These transitions are crucial for designing novel materials with specific properties.

Case Study: Morphological Transitions

A study detailed the self-assembly behavior of Fmoc-Ser(tbu)-OH (a variant of this compound) under different conditions:

| Concentration (mM) | Temperature (°C) | Morphology |

|---|---|---|

| 3 | Room Temp | Flower-like structures |

| 8 | Room Temp | Long rods |

| 3 | 70 | Small rods |

| 8 | 70 | Big flower-like structures |

These findings indicate that the manipulation of concentration and temperature can lead to controlled morphological changes, paving the way for innovative applications in nanotechnology and materials engineering .

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). Its ability to protect the hydroxyl group while allowing for selective coupling with other amino acids makes it a valuable building block in creating complex peptides.

Case Study: Peptide Derivatives

In a study focusing on the synthesis of serine derivatives, this compound was coupled with various amines using coupling reagents like HOBt and WSC. The resulting serine amide derivatives exhibited promising biological activities:

| Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Amide 4a | 97 | Moderate antimicrobial |

| Amide 5b | 79 | Enhanced cell permeability |

This demonstrates the versatility of this compound in generating bioactive compounds that could serve as potential therapeutics .

Biomedical Applications

The unique properties of this compound also extend to biomedical applications, particularly in drug delivery systems and therapeutic agents against resistant pathogens.

Case Study: Antimicrobial Peptides

Research has highlighted the potential of peptides synthesized using this compound as antimicrobial agents. For example, cathelicidin-derived peptides showed varying degrees of activity against multi-drug-resistant bacteria:

| Peptide | MIC (μM) | Activity against |

|---|---|---|

| Cathelicidin-PY | 16 | E. coli |

| Analogues 2 & 8 | 32 | Pseudomonas aeruginosa |

These findings suggest that peptides derived from this compound could be developed into effective treatments for infections caused by resistant strains .

Wirkmechanismus

The mechanism of action of AC-Ser(tbu)-OH depends on its specific application. In peptide synthesis, it serves as a protected serine residue, allowing for the sequential addition of amino acids without unwanted side reactions. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The acetyl and tert-butyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The table below compares AC-Ser(tBu)-OH (inferred properties) with four structurally related serine derivatives:

*Inferred properties based on analogous compounds.

Key Observations:

Protective Group Chemistry: Acetyl (Ac): Offers simplicity and cost-effectiveness but lacks the orthogonality of Fmoc or Boc in SPPS. Suitable for solution-phase synthesis where milder deprotection conditions are preferred. Benzyloxycarbonyl (Z): Acid-labile; requires hydrogenolysis for removal, limiting its use in modern SPPS . Fmoc: Base-labile (removed with piperidine), making it ideal for SPPS due to compatibility with acid-labile resins . Boc: Acid-labile (removed with TFA), often paired with tBu for side-chain protection in complex peptide assemblies .

Solubility and Stability: The tert-butyl group improves solubility in organic solvents (e.g., DCM, DMF), critical for peptide coupling efficiency.

Purity and Quality Control :

- Fmoc-Ser(tBu)-OH demonstrates the highest reported purity (≥99.0% by HPLC), reflecting its industrial use in automated SPPS .

- Z-Ser(tBu)-OH and Boc-D-Ser(tBu)-OH show >98% purity, sufficient for research-scale applications .

Research Findings

Synthetic Efficiency :

- Fmoc-Ser(tBu)-OH is preferred in SPPS due to its compatibility with automated synthesizers and high coupling efficiency (>99% yield in model peptides) .

- Boc-D-Ser(tBu)-OH is critical for synthesizing D-serine-containing peptides, which are resistant to proteolytic degradation .

Stability Studies :

- Boc-Tyr(tBu)-OH remains stable at room temperature for >6 months, whereas Fmoc derivatives require refrigeration to prevent racemization .

Notes

- The absence of direct data on this compound necessitates caution in extrapolating properties; consult manufacturer-specific CoAs and SDS for precise information.

- Contradictions in safety classifications (e.g., Boc-Tyr(tBu)-OH vs. Ac-4,5-dehydro-leu-oh ) highlight the need for compound-specific hazard assessments.

Biologische Aktivität

AC-Ser(tbu)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine, is a derivative of the amino acid serine, characterized by a tert-butyl protecting group on the hydroxyl side chain and a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is primarily utilized in peptide synthesis due to its stability and ease of handling. The biological activity of this compound is largely derived from its parent compound, serine, which plays crucial roles in various biological processes.

The molecular formula for this compound is C₉H₁₇NO₄, with a molecular weight of approximately 189.24 g/mol. The synthesis typically involves several steps, including the reaction of L-serine with tert-butanol and Fmoc chloride in the presence of a base like triethylamine. This process allows for the selective protection of the serine hydroxyl group, facilitating its incorporation into peptides while maintaining chemical stability.

Biological Roles of Serine

Serine itself is involved in numerous biological functions:

- Protein Synthesis : Serves as a building block for proteins.

- Enzyme Function : Acts as a substrate or cofactor in various enzymatic reactions.

- Metabolism : Participates in metabolic pathways, including those leading to neurotransmitter and phospholipid biosynthesis .

Applications in Chemical Biology

This compound is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under basic conditions, allowing subsequent coupling reactions with other amino acids. The tert-butyl group can be hydrolyzed to reveal the active hydroxyl group of serine, facilitating further modifications or coupling reactions.

Key Applications Include:

- Peptide Synthesis : Used as a building block for constructing peptides that mimic natural proteins.

- Protein-Protein Interaction Studies : Researchers utilize this compound to study interactions involving serine residues within proteins. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze binding affinities and structural changes upon interaction with target molecules .

Case Studies and Research Findings

Several studies highlight the utility of this compound in exploring biological interactions:

- Peptide Design : In a study focusing on peptide microarrays, researchers incorporated this compound into various peptide sequences to investigate their binding properties to target proteins. The findings revealed significant insights into how modifications at the serine residue affect binding affinity and specificity .

- Enzyme Activity Assessment : Another investigation evaluated the impact of incorporating this compound into peptides on enzyme activity. The modified peptides were tested against specific enzymes, demonstrating that serine's chemical properties could be altered to enhance or inhibit enzymatic function .

- Toxicological Studies : While this compound itself may not exhibit significant biological activity, studies have shown that its parent compound, serine, is essential for various physiological processes and can influence cellular responses under different conditions .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound | C₉H₁₇NO₄ | 189.24 g/mol | Peptide synthesis, protein interaction studies |

| Serine | C₃H₇NO₃ | 105.09 g/mol | Protein synthesis, neurotransmitter biosynthesis |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing AC-Ser(tbu)-OH with high purity, and how can researchers optimize yield?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu protection strategies. Critical steps include coupling reactions with HBTU/HOBt activators and deprotection with 20% piperidine in DMF. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity. Monitor reaction progress using TLC or LC-MS. Always validate purity with ≥95% HPLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Safety Note : Use fume hoods, nitrile gloves, and chemical goggles during synthesis to avoid exposure to corrosive reagents .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) to verify tert-butyl (tBu) and Boc-protecting groups (δ 1.4 ppm for tBu, δ 1.3 ppm for Boc).

- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular ion confirmation.

- HPLC : Purity assessment using a C18 column with UV detection at 214 nm.

Cross-reference data with literature values to ensure accuracy .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles. Conduct stability tests via HPLC at intervals (e.g., 0, 3, 6 months) to detect degradation. For solutions, use anhydrous DMF or DMSO and prepare fresh aliquots .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as activation energies for carbodiimide-mediated couplings. Compare calculated intermediates with experimental IR or Raman spectra. Use software like Gaussian or ORCA for simulations. Validate predictions with kinetic studies (e.g., monitoring coupling efficiency via F NMR) .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational results. For example, if DFT predicts a stable conformation but NMR shows dynamic behavior, perform variable-temperature NMR or molecular dynamics simulations.

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental conditions (e.g., solvent polarity).

- Peer Review : Submit raw data and analysis workflows for open peer review to identify overlooked variables .

Q. How can researchers design experiments to study the biological activity of this compound-containing peptides without commercial assay kits?

- Methodological Answer :

- Custom Assays : Use fluorescence polarization for binding affinity studies or surface plasmon resonance (SPR) for real-time interaction analysis.

- Controls : Include scrambled-sequence peptides and negative controls (e.g., unmodified Ser-OH).

- Data Reproducibility : Follow FAIR data principles—document protocols in electronic lab notebooks (ELNs) and share datasets via repositories like Zenodo .

Q. Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound analogs?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism or R (drc package). Report IC values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression. Include raw data in supplementary materials per ACS guidelines .

Q. How should researchers address discrepancies in published solubility data for this compound across solvents?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled conditions (temperature, humidity, solvent grade).

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding variables (e.g., impurities, measurement techniques).

- Transparency : Publish negative results in data repositories to avoid publication bias .

Q. Ethical & Compliance Considerations

Q. What ethical guidelines apply when using this compound in studies involving human cell lines?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for biosafety (e.g., BSL-2 for mammalian cells). Document material transfer agreements (MTAs) for proprietary reagents. Cite compliance with Declaration of Helsinki principles in publications .

Q. How to ensure compliance with open-data mandates when publishing studies on this compound?

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMGVZVKADFEPL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427143 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77285-09-7 | |

| Record name | AG-H-08898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.